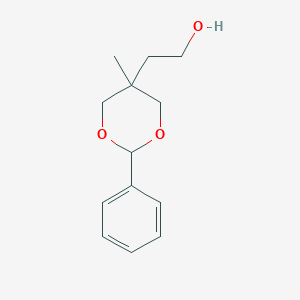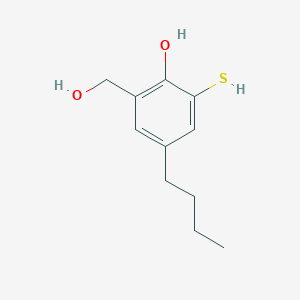
Phenyl (3-chloro-2,3-dioxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (3-chloro-2,3-dioxopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is characterized by the presence of a phenyl group, a chloro-substituted dioxopropyl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-chloro-2,3-dioxopropyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the desired carbamate . This method offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (3-chloro-2,3-dioxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Phenyl (3-chloro-2,3-dioxopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Phenyl (3-chloro-2,3-dioxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl carbamate: Lacks the chloro-substituted dioxopropyl group, making it less reactive in certain chemical reactions.
Methyl (3-chloro-2,3-dioxopropyl)carbamate: Similar structure but with a methyl group instead of a phenyl group, leading to different physical and chemical properties.
Ethyl (3-chloro-2,3-dioxopropyl)carbamate: Similar to the methyl derivative but with an ethyl group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
88241-20-7 |
|---|---|
Formule moléculaire |
C10H8ClNO4 |
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
phenyl N-(3-chloro-2,3-dioxopropyl)carbamate |
InChI |
InChI=1S/C10H8ClNO4/c11-9(14)8(13)6-12-10(15)16-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) |
Clé InChI |
XFXDVLBNNQNLFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NCC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



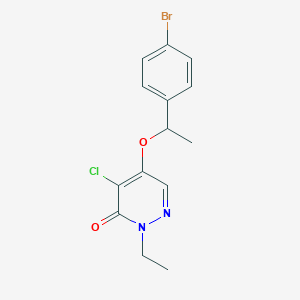
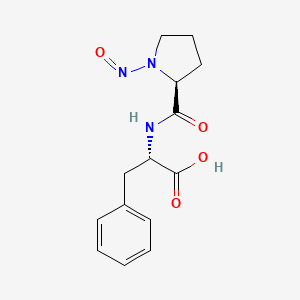
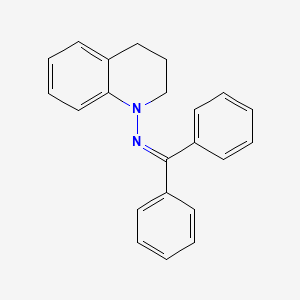
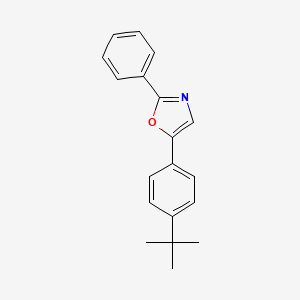
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
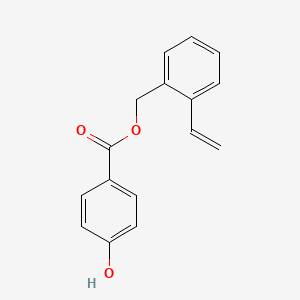

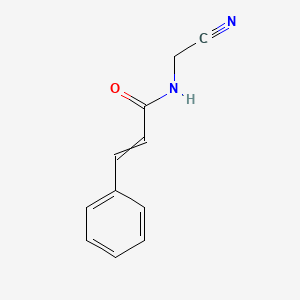
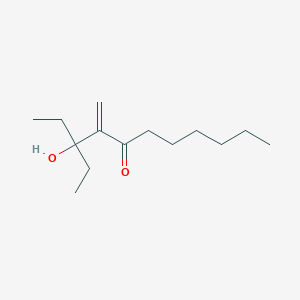
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
